molecular formula C10H15ClN2O2 B12925741 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- CAS No. 7692-49-1

2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl-

Cat. No.: B12925741
CAS No.: 7692-49-1
M. Wt: 230.69 g/mol
InChI Key: SLTNKNQXAJOSFC-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with chlorine, tert-butyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- typically involves multi-step organic reactions. One common method starts with the chlorination of 2,4(1H,3H)-pyrimidinedione to introduce the chlorine atom at the 5-position. This is followed by alkylation reactions to introduce the tert-butyl and methyl groups at the 3- and 1,6-positions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Catalysts and optimized reaction pathways are employed to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study biological pathways. The presence of the chlorine and tert-butyl groups can enhance the compound’s binding affinity to certain biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and intermediates for other industrial processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- involves its interaction with specific molecular targets. The chlorine and tert-butyl groups play a crucial role in the compound’s binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-methyl-1,6-dimethyl-: Lacks the tert-butyl group, which may affect its binding properties and reactivity.

    2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1-methyl-: Similar structure but with fewer methyl groups, potentially altering its chemical behavior.

    2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-methyl-: Differently substituted, which may influence its biological activity.

Uniqueness

The unique combination of chlorine, tert-butyl, and methyl groups in 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- provides it with distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and potential as a lead compound in various applications.

This detailed overview highlights the significance of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in multiple fields.

Properties

7692-49-1

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

3-tert-butyl-5-chloro-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15ClN2O2/c1-6-7(11)8(14)13(10(2,3)4)9(15)12(6)5/h1-5H3

InChI Key

SLTNKNQXAJOSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C(C)(C)C)Cl

Origin of Product

United States

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